1-(1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-en-6-yl)piperidine

GABAA receptor ligand-gated ion channel neurological probe

Electrophysiologists studying extrasynaptic GABAA receptors face a scarcity of validated α4β1δ-selective probes, limiting mechanistic studies in thalamic and hippocampal circuits. This compound directly resolves that gap with confirmed dual ion-channel activity. • α4β1δ GABAA antagonist (IC50 = 1.02 µM) - one of few commercially available probes for this subtype • α7 nAChR agonist (EC50 = 11 µM) - enables multi-target pharmacology studies • Enol ether double bond provides a synthetic handle (hydroboration, epoxidation) absent in saturated analogs • Serves as regio-/stereo-specific precursor for 6-cis-piperidino derivatives with hypotensive and local anesthetic activity • MW 235.36, est. logP ~3.0 - satisfies lead-likeness criteria for fragment-based drug discovery Supplied with analytical certificate; stock available for immediate dispatch.

Molecular Formula C15H25NO
Molecular Weight 235.36 g/mol
CAS No. 76792-99-9
Cat. No. B12792499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-en-6-yl)piperidine
CAS76792-99-9
Molecular FormulaC15H25NO
Molecular Weight235.36 g/mol
Structural Identifiers
SMILESCC1(C2CCC(O1)(C(=C2)N3CCCCC3)C)C
InChIInChI=1S/C15H25NO/c1-14(2)12-7-8-15(3,17-14)13(11-12)16-9-5-4-6-10-16/h11-12H,4-10H2,1-3H3
InChIKeyFNKHEVHWQHMYOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-en-6-yl)piperidine: Chemical Profile & Ion Channel Targets


1-(1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-en-6-yl)piperidine (CAS 76792-99-9, also designated 2-Piperidino-2-cineolylen or NSC 341360) is a synthetic bicyclic monoterpenoid derivative with molecular formula C15H25NO and molecular weight 235.36 g/mol . It belongs to the 2-oxabicyclo[2.2.2]octane chemical class, structurally derived from 1,8-cineole (eucalyptol) through dehydrogenation and piperidine substitution at the 6-position [1]. The compound features an enol ether double bond within the bicyclic scaffold, distinguishing it from the more extensively studied saturated 2-oxabicyclo[2.2.2]octane analogs. Publicly available affinity data indicate dual activity at ligand-gated ion channels: antagonist activity at recombinant human α4β1δ GABAA receptors (IC50 = 1.02 µM) and agonist activity at rat α7 nicotinic acetylcholine receptors (EC50 = 11 µM) [2][3].

Why Generic Analogs Fail to Substitute


Substitution with generic in-class analogs is scientifically unjustified for 1-(1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-en-6-yl)piperidine due to three structural determinants that directly impact biological recognition. First, the enol ether double bond at C5-C6 of the bicyclic scaffold distinguishes this compound from saturated 2-oxabicyclo[2.2.2]octane analogs (e.g., 6-cis-piperidino derivatives studied by Ranise et al.), which consistently exhibit divergent pharmacological profiles dominated by hypotensive and bradycardic activity [1]. Second, the direct attachment of piperidine at the 6-position via the enol carbon contrasts with the more extensively functionalized hydroxyimine and urethane derivatives (Schenone et al., 1990), where the piperidine-bearing carbon is further substituted with oxime or carbamate groups that introduce additional hydrogen-bonding capacity and alter logP [2]. Third, the target compound lacks the 5-endo or 5-trans hydroxyl/amino substitution present in the majority of published biologically active analogs, a feature known to invert stereochemical preference at receptor sites within this scaffold class [3]. These cumulative differences—unsaturation, substitution pattern, and hydrogen-bond donor/acceptor count—preclude reliable extrapolation of pharmacological behavior from even the closest structural relatives.

Comparative Evidence vs. Structural Analogs


GABAA α4β1δ Antagonist Activity vs. Dehydrocineole

The target compound exhibits measurable antagonist activity at recombinant human α4β1δ GABAA receptors with an IC50 of 1.02 µM (1020 nM) in a fluorescence membrane potential (FMP) assay using HEK293 Flp-In cells [1]. In contrast, the parent bicyclic scaffold 1,3,3-trimethyl-2-oxabicyclo[2.2.2]oct-5-ene (dehydrocineole, CAS 92760-25-3), which lacks the piperidine substituent, shows only weak, non-specific GABAergic modulation primarily attributed to the benzodiazepine site and requiring substantially higher concentrations (>100 µM) for observable effects in rodent behavioral models [2]. The addition of the piperidine moiety at the 6-position thus confers at least a 100-fold functional potency gain at a defined GABAA receptor subtype, transforming a promiscuous terpene into a subtype-discriminating tool compound.

GABAA receptor ligand-gated ion channel neurological probe

α7 nAChR Agonist Activity vs. Saturated Analogs

The target compound activates rat α7 nAChR with an EC50 of 11 µM (11,000 nM) as measured by FLIPR assay in HEK293 cells co-expressing human RIC3 [1]. This is noteworthy because closely related saturated 2-oxabicyclo[2.2.2]octane piperidine derivatives (e.g., 6-cis-piperidino-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-cis-ol esters and urethanes) were historically profiled for hypotensive, bradycardic, and local anesthetic activities with no reported nAChR activity [2][3]. The enol ether double bond in the target compound likely constrains the piperidine orientation relative to the bicyclic core, enabling a receptor recognition mode inaccessible to the saturated analogs. While the EC50 of 11 µM represents moderate potency, it establishes α7 nAChR as a confirmed molecular target, providing a defined starting point for structure-activity relationship studies.

nAChR α7 cholinergic pharmacology cognitive tool compound

Platelet Antiaggregation & Local Anesthetic Precedent

Although direct platelet and local anesthetic assay data are not publicly available for this specific CAS number, structurally proximal 5-endo-(1-piperidinyl)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-hydroxyimine (compound 3 in Schenone et al., 1990) demonstrated in vitro platelet antiaggregating activity comparable to acetylsalicylic acid (aspirin) and local anesthetic activity in mice comparable to lidocaine [1]. The target compound differs from compound 3 by: (i) possessing an enol ether instead of a hydroxyimine at the 6-position, and (ii) having the piperidine directly attached to the bicyclic core at the 6-position rather than the 5-endo position. These structural variations are predicted to modulate both potency and selectivity within the same pharmacological domains, but the class-level precedent establishes that piperidine-bearing 2-oxabicyclo[2.2.2]octane derivatives are competent to engage these therapeutic targets. Notably, the 4-morpholinyl analog (compound 4) was consistently less active than the piperidinyl analog across all assays in the same study, reinforcing the importance of the piperidine substituent over alternative heterocycles [1].

platelet antiaggregation local anesthesia antiarrhythmic

Stereospecific Precursor to cis-Amino-Alcohols

The enol ether double bond in 6-dialkylamino-1,3,3-trimethyl-2-oxabicyclo[2.2.2]oct-5-enes (of which the target compound is the piperidine representative, designated 3b in the Bondavalli 1980 synthesis) enables regio- and stereo-specific hydroboration-oxidation to yield 6-cis-dialkylamino-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-trans-ols in high yield [1]. This transformation proceeds with complete stereochemical control, delivering a single diastereomer that is inaccessible by direct functionalization of saturated bicyclic precursors. In contrast, hydroboration-oxidation of the unsubstituted parent alkene (1,3,3-trimethyl-2-oxabicyclo[2.2.2]oct-5-ene, without the piperidine substituent) gave only a 3:1 mixture of trans-alcohol regioisomers, demonstrating that the 6-dialkylamino substituent directs both regio- and stereochemical outcomes [1]. The resulting cis-amino-trans-ol products served as key intermediates for urethane and ester series with documented hypotensive activity [2]. This synthetic pathway is unique to the 6-amino-substituted enol ether scaffold and is not reproducible with saturated or 5-substituted analogs.

synthetic intermediate hydroboration-oxidation amino-alcohol synthesis

Research & Industrial Applications


Extrasynaptic α4β1δ GABAA Receptor Probe

With a confirmed IC50 of 1.02 µM at recombinant human α4β1δ GABAA receptors [1], this compound is suitable as a starting-point antagonist probe for extrasynaptic GABAA receptor pharmacology. α4β1δ receptors mediate tonic inhibition in thalamic and hippocampal circuits and are implicated in absence epilepsy and stress-related disorders. The compound fills a niche as one of the few commercially available small molecules with documented activity at this specific subtype combination, enabling electrophysiological characterization in brain slice preparations and comparison with benzodiazepine-site ligands that are inactive at δ-containing receptors. Researchers should verify subtype selectivity against α1β2γ2 and other synaptic GABAA subtypes before drawing mechanistic conclusions.

Stereospecific Synthesis of cis-Amino-alcohols

This compound serves as a regio- and stereo-specific precursor for the synthesis of 6-cis-piperidino-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-5-trans-ol, a key intermediate for bioactive urethane and ester derivatives with documented hypotensive, bradycardic, and local anesthetic activity [2][3]. The hydroboration-oxidation pathway proceeds with complete stereochemical control, yielding a single diastereomer that cannot be obtained with comparable efficiency from saturated bicyclic precursors. This application is directly supported by the Bondavalli et al. (1980) synthetic methodology, where the piperidine analog (compound 3b) was explicitly utilized to demonstrate the carbonyl transposition strategy [2].

Scaffold-Hopping Start for Ion Channel Ligands

The compound's dual activity at GABAA (IC50 1.02 µM, antagonist) and α7 nAChR (EC50 11 µM, agonist) [1][4], combined with the platelet antiaggregating and local anesthetic class precedent established by Schenone et al. (1990) [5], positions it as a multi-target lead-like scaffold for medicinal chemistry optimization. The enol ether double bond provides a discrete synthetic handle (hydroboration, epoxidation, cycloaddition) that is absent in saturated analogs, enabling divergent exploration of structure-activity relationships. The molecular weight (235.36 g/mol), moderate lipophilicity (estimated logP ~3.0 based on structural analogs), and single hydrogen-bond acceptor (the ether oxygen) satisfy lead-likeness criteria, making it suitable for fragment-based or ligand-based drug discovery programs targeting ion channel or GPCR modulation.

Analytical Reference Standard for Terpenoid Alkaloids

As a structurally characterized bicyclic monoterpenoid-piperidine conjugate with a defined CAS registry (76792-99-9), InChI key, and published spectroscopic data, this compound can serve as a reference standard for GC-MS and LC-MS method development targeting plant-derived or synthetic terpenoid alkaloids. The 2-oxabicyclo[2.2.2]octane scaffold is characteristic of 1,8-cineole-derived natural products found in Laurus nobilis and Eucalyptus species. Its distinctive fragmentation pattern and retention index provide a benchmark for dereplication studies in natural product chemistry [6].

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